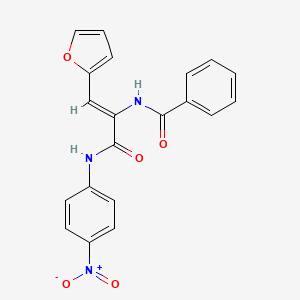

(Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a benzamide moiety

Preparation Methods

The synthesis of (Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with 4-nitroaniline, followed by the addition of benzoyl chloride under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

(Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group can be reduced to an amino group, leading to the formation of different substituted anilines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, resulting in the formation of various amide derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to (Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide include:

N-(1-(Furan-2-yl)-3-((4-aminophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide: Differing by the presence of an amino group instead of a nitro group.

N-(1-(Thiophen-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide: Differing by the substitution of a furan ring with a thiophene ring.

These compounds share similar structural features but exhibit different chemical and biological properties due to the variations in their functional groups

Biological Activity

(Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a furan ring, a nitrophenyl group, and an amide functional group. These characteristics allow for various interactions with biological targets, making it a subject of interest for potential therapeutic applications.

Structural Characteristics

The compound's structure can be described as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C15H14N4O3 |

| Molecular Weight | 298.30 g/mol |

| Functional Groups | Furan ring, nitrophenyl group, amide |

| CAS Number | 38270-12-1 |

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various pharmacological activities. These include:

- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation in vitro and in vivo.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, such as histone deacetylases (HDACs), which are involved in cancer progression.

- Antimicrobial Properties : There is evidence suggesting possible antibacterial activity against certain pathogens.

The biological mechanisms by which this compound exerts its effects are still under investigation. However, its ability to interact with multiple biological targets is crucial for optimizing its pharmacological profile.

Interaction Studies

Interaction studies typically assess how compounds bind to biological targets such as enzymes or receptors. For this compound, the following interactions have been noted:

- HDAC Inhibition : Similar compounds have demonstrated selectivity against HDAC isoforms, which play a role in gene expression regulation and cancer therapy.

Case Studies and Research Findings

Research has highlighted several key findings related to the biological activity of this compound:

- Antiproliferative Effects : In vitro studies have shown that the compound significantly reduces the viability of various cancer cell lines, including leukemia and solid tumors .

- Selectivity for Cancer Cells : The compound exhibits a preferential toxicity towards cancer cells over normal cells, suggesting its potential as a targeted therapy .

- Structure-Activity Relationship (SAR) : Modifications to the compound's structure have been explored to enhance its biological activity. For instance, substituting different groups on the furan or nitrophenyl moieties can affect potency and selectivity.

Properties

Molecular Formula |

C20H15N3O5 |

|---|---|

Molecular Weight |

377.3 g/mol |

IUPAC Name |

N-[(Z)-1-(furan-2-yl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C20H15N3O5/c24-19(14-5-2-1-3-6-14)22-18(13-17-7-4-12-28-17)20(25)21-15-8-10-16(11-9-15)23(26)27/h1-13H,(H,21,25)(H,22,24)/b18-13- |

InChI Key |

TZRLLDCWRLRDRT-AQTBWJFISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.